Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
Description
Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a 1-oxa-3,8-diazaspiro[4.5]decane core. This structure incorporates a benzyl carboxylate ester at position 8 and a 3-fluorophenyl substituent at position 3, with a lactone (2-oxo) group bridging the oxygen and nitrogen atoms.
Properties
IUPAC Name |
benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4/c22-17-7-4-8-18(13-17)24-15-21(28-20(24)26)9-11-23(12-10-21)19(25)27-14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFUNZCTJSMQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CN(C(=O)O2)C3=CC(=CC=C3)F)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common route includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . This reaction proceeds through two pathways, leading to the formation of the desired spiro compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with appropriate starting materials . The process is designed to be cost-effective and scalable, suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the specific substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 10 |
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
These findings suggest that the compound may interfere with cancer cell proliferation and survival mechanisms, potentially serving as a chemotherapeutic agent.
Antimicrobial Properties
The compound has also exhibited antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This antimicrobial activity indicates potential applications in treating infections caused by resistant bacterial strains.
Enzyme Inhibition and Receptor Modulation
The unique structure of Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate allows it to inhibit specific enzymes involved in metabolic pathways and modulate receptor activities. This can lead to altered cellular functions and physiological responses, making it a candidate for further exploration in drug development.
Study on Anticancer Efficacy
A peer-reviewed study demonstrated that the compound induced apoptosis in A549 cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
Investigation of Antimicrobial Effects
Research indicated that the compound inhibited biofilm formation in Staphylococcus aureus, highlighting its potential use in treating chronic infections.
Mechanistic Studies
Further investigations revealed that the compound modulates the expression of genes associated with cell cycle regulation and apoptosis, providing insights into its mechanism at the molecular level.
Mechanism of Action
The mechanism by which Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Modifications at Position 3
Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
- Benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate Replaces fluorine with methyl groups at positions 3 and 4 of the phenyl ring.
Variations in the Spirocyclic Core
- 8-(2-Amino-5-chloro-3-fluoropyridin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one Substitutes the benzyl carboxylate with a pyridinyl-amino group. The pyridine ring introduces hydrogen-bonding capacity, which may improve target engagement in enzyme inhibitors .
tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
Pharmacological and Physicochemical Properties
Table 1: Key Comparative Data
Biological Activity
Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound that falls within the category of spirocyclic compounds. Its unique structural characteristics, including the presence of a fluorophenyl group and a diazaspiro framework, suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula for this compound is . The compound's spirocyclic nature contributes to its distinct chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. Research indicates that it may function as an inhibitor or modulator of certain biological pathways, influencing cellular processes through high-affinity binding to target sites.
Binding Affinity Studies
Recent studies have demonstrated that compounds similar to this compound exhibit significant binding affinities for sigma receptors, particularly the sigma 1 receptor. For example, related compounds showed K_i values ranging from 0.48 nM to 59.6 nM, indicating potent receptor interactions .
| Compound | K_i (nM) | Receptor Type |
|---|---|---|
| 14a | 0.48 | σ1 |
| 14h | 59.6 | σ1 |
In Vitro Studies
In vitro evaluations highlighted the compound's potential as a receptor agonist or antagonist in various biological pathways. The presence of the fluorophenyl group enhances its affinity for specific receptors, leading to modulated physiological responses.
Case Study 1: Sigma Receptor Interaction
A study focused on the interaction of benzyl derivatives with sigma receptors revealed that substituent modifications significantly influenced binding affinities. The introduction of a fluorine atom in the phenyl ring was found to enhance receptor affinity, underscoring the importance of structural optimization in drug design .
Case Study 2: Therapeutic Potential
The compound has been explored for its therapeutic potential in treating neurological disorders due to its ability to modulate neurotransmitter systems via sigma receptor interaction. Experimental models demonstrated significant neuroprotective effects, suggesting possible applications in neuropharmacology .
Q & A
Basic: What are the established synthetic routes for Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate, and how can reaction yields be optimized?
Methodological Answer:
A common approach involves multi-step synthesis starting with spirocyclic intermediates. For example, benzyl-protected morpholine derivatives (e.g., Benzyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, CAS 100516-54-9) can be functionalized via nucleophilic substitution or coupling reactions to introduce the 3-fluorophenyl moiety . Optimizing yields requires careful control of reaction conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
